Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester
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Overview
Description
Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including chloroethoxy, hydroxymethyl, and dioxaphosphorinan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester typically involves the reaction of appropriate chlorinated ethyl compounds with phosphoric acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include steps such as purification and isolation of the final product to ensure high purity and yield. The use of advanced techniques like distillation and crystallization may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the ester linkages, potentially converting them into alcohols.
Substitution: The chloroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and industrial processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, 2-(2-chloroethoxy)ethyl bis(2-chloroethyl) ester
- Phosphoric acid, 2-(2-chloroethoxy)ethyl bis(2-chloroethyl) phosphate
Uniqueness
Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester is unique due to the presence of the dioxaphosphorinan ring and the hydroxymethyl group. These structural features confer distinct chemical properties and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
63451-48-9 |
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Molecular Formula |
C11H21Cl3O9P2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl]methyl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C11H21Cl3O9P2/c12-1-4-18-24(16,19-5-2-13)21-8-11(7-15)9-22-25(17,23-10-11)20-6-3-14/h15H,1-10H2 |
InChI Key |
SVOXGBWDAYUGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)OCCCl)(CO)COP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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